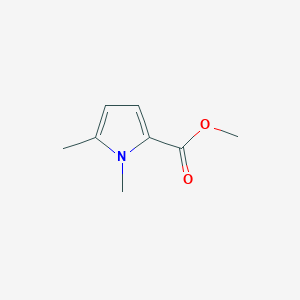

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Significance of Substituted Pyrrole (B145914) Esters as Fundamental Heterocyclic Building Blocks

Substituted pyrrole esters are a cornerstone in the synthesis of complex organic molecules. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. The presence of ester and methyl groups on this ring, as in Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, provides versatile handles for further functionalization. These building blocks are integral to the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. ekb.eguctm.edu

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. The methyl groups, while seemingly simple, influence the electronic properties and steric environment of the pyrrole ring, thereby affecting its reactivity. The N-methyl group, in particular, prevents N-H reactivity and can influence the regioselectivity of subsequent reactions on the pyrrole ring.

Academic Context and Research Trajectory of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

While extensive research exists for the broader class of pyrrole derivatives, specific studies focusing solely on Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate are not widely documented in publicly available literature. Its existence is confirmed through chemical supplier databases, which provide basic information such as its CAS number (73476-31-0) and molecular formula (C8H11NO2). nih.govlab-chemicals.com

The research trajectory for this compound can be inferred from studies on structurally similar molecules. For instance, research on methyl 2,5-dimethyl-pyrrole-3-carboxylates has shown their utility as calcium channel activators. nist.govnih.gov This suggests that polysubstituted pyrrole esters like Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate could be valuable intermediates in the synthesis of biologically active compounds. The academic interest in such compounds lies in developing efficient synthetic routes and exploring their potential applications in various fields of chemistry.

Structural Elucidation Challenges and Opportunities in Pyrrole Chemistry

The structural elucidation of polysubstituted pyrroles presents both challenges and opportunities. The substitution pattern on the pyrrole ring can be challenging to determine definitively without a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the case of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the ring), the ester methyl group, and the two protons on the pyrrole ring. The coupling patterns and chemical shifts of these protons would be crucial in confirming the 1,2,5-substitution pattern.

For instance, the protons on the pyrrole ring would likely appear as doublets due to coupling with each other. The precise chemical shifts can be influenced by the electronic effects of the methyl and carboxylate groups. ¹³C NMR spectroscopy would further aid in confirming the structure by showing characteristic signals for the carbonyl carbon of the ester and the sp²-hybridized carbons of the pyrrole ring. nih.gov In cases of ambiguity, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish the connectivity of atoms within the molecule. X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive structural proof.

Overview of Current Research Trends in Pyrrole Synthesis and Modification

Current research in pyrrole chemistry is focused on the development of more efficient, atom-economical, and environmentally benign synthetic methods. organic-chemistry.org Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses remain relevant but are often modified to improve yields and broaden their substrate scope. alfa-chemistry.comwikipedia.orgwikipedia.org

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a versatile method for preparing N-substituted pyrroles. alfa-chemistry.comwikipedia.org For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, a suitable 1,4-dicarbonyl precursor would be required to react with methylamine.

The Hantzsch pyrrole synthesis offers another route, typically involving the reaction of a β-ketoester with an α-haloketone and an amine. wikipedia.org This method allows for the construction of highly functionalized pyrroles.

Modern approaches often employ transition-metal catalysis to achieve novel transformations and construct the pyrrole ring from readily available starting materials. organic-chemistry.org Multi-component reactions, where three or more reactants combine in a single step to form the product, are also gaining prominence as they offer a rapid and efficient way to generate molecular diversity. nih.gov Furthermore, the functionalization of pre-existing pyrrole rings through methods like C-H activation is an active area of research, providing new avenues for modifying pyrrole-containing molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,5-dimethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-5-7(9(6)2)8(10)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMMSLCPGVNVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342150 | |

| Record name | Methyl 1,5-dimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73476-31-0 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 1,5-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73476-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,5-dimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 1,5 Dimethyl 1h Pyrrole 2 Carboxylate and Analogous Structures

Established Pyrrole (B145914) Synthesis Approaches and Their Adaptations

The construction of the pyrrole ring is often achieved through several foundational reactions that have been refined and adapted over many decades. These methods typically involve the formation of carbon-nitrogen and carbon-carbon bonds through condensation and cyclization mechanisms.

Knorr-Type Reactions and Mechanistic Considerations

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, traditionally involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org This method is particularly effective for creating polysubstituted pyrroles. The mechanism commences with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This enamine intermediate subsequently undergoes cyclization, followed by the elimination of a water molecule to yield the aromatic pyrrole ring. A critical aspect of the Knorr synthesis is that the α-amino-ketones are highly reactive and prone to self-condensation, necessitating their in situ preparation. This is commonly achieved by the reduction of an α-oximino-ketone using reagents like zinc dust in acetic acid.

A classic example of this reaction leads to the formation of "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, from two equivalents of ethyl acetoacetate. One equivalent is nitrosated to form ethyl 2-oximinoacetoacetate, which is then reduced in the presence of the second equivalent of the β-ketoester to form the pyrrole. researchgate.net Adaptations of this reaction can be envisioned for the synthesis of analogues of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate by carefully selecting the appropriate α-amino-ketone and β-ketoester starting materials. For instance, a synthetic route for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves a Knorr reaction as a key step. google.com

Paal-Knorr Condensation and Its Modern Variations

The Paal-Knorr synthesis is arguably one of the most direct and widely used methods for preparing pyrroles. The classical approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form the pyrrole ring via cyclization and dehydration. nih.gov

The mechanism of the Paal-Knorr reaction has been a subject of detailed study. It is now understood that the reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes a rate-limiting cyclization, followed by dehydration steps to furnish the aromatic pyrrole.

Modern adaptations have significantly enhanced the versatility and efficiency of the Paal-Knorr synthesis, often focusing on greener reaction conditions. Noteworthy variations include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields, presumably by minimizing thermal decomposition. organic-chemistry.org

Catalytic Versions : A range of catalysts have been employed to facilitate the reaction under milder conditions. Iron(III) chloride has been used as an inexpensive and practical catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (a 1,4-dicarbonyl surrogate) with various amines in water. rsc.org Other organocatalysts, such as squaric acid and even Vitamin B1, have also been successfully utilized. nih.gov

Solvent-Free Conditions : Eco-friendly protocols have been developed that proceed under solvent-free conditions, for example, using chitosan as a biodegradable organocatalyst under microwave irradiation. nih.gov

These modern variations make the Paal-Knorr reaction a powerful tool for generating a diverse library of substituted pyrroles, including N-methylated derivatives analogous to the target compound, by selecting the appropriate primary amine (in this case, methylamine).

Multicomponent Coupling Strategies for Pyrrole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like polysubstituted pyrroles. nih.gov These strategies are prized for their ability to rapidly build molecular diversity from simple starting materials.

One prominent example is the Van Leusen pyrrole synthesis , which is a [3+2] cycloaddition reaction. researchgate.net This reaction typically involves the base-mediated reaction of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor). mdpi.comthieme-connect.com The TosMIC acts as a three-atom synthon. The mechanism involves the deprotonation of TosMIC, followed by Michael addition to the alkene, intramolecular cyclization, and subsequent elimination of the tosyl group to form the pyrrole ring. researchgate.net This method is particularly useful for synthesizing 3,4-disubstituted pyrroles. thieme-connect.com

Other multicomponent strategies include:

A four-component reaction involving amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane, which can be performed under eco-friendly conditions. nih.gov

Titanium-catalyzed formal [2+2+1] reactions of alkynes and diazenes for the synthesis of penta- and trisubstituted pyrroles.

These MCRs provide convergent pathways to highly functionalized pyrroles that would otherwise require lengthy, multi-step syntheses.

Cyclization Reactions from 1,3-Dicarbonyl Precursors

Beyond their use in Knorr-type reactions, 1,3-dicarbonyl compounds are versatile precursors for pyrrole synthesis through various cyclization strategies. The Hantzsch pyrrole synthesis is a classical example, involving the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgacs.org

The mechanism proceeds via the initial formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final substituted pyrrole. wikipedia.org The Hantzsch synthesis has been revitalized through non-conventional methods, including the use of organocatalysts like DABCO in water, and variations that allow for the synthesis of structurally diverse pyrroles. acs.org

More recent developments include:

An electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines, which proceeds without the need for transition-metal catalysts or harsh conditions. nih.gov

A three-component reaction of arylamines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal catalyzed by aluminum(III) chloride to access N-aryl pyrroles. beilstein-journals.org

These methods highlight the continued importance of 1,3-dicarbonyls as readily available and flexible building blocks for constructing the pyrrole core.

Specific Synthetic Pathways to Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate and Related Derivatives

While general methodologies provide the foundation, specific pathways are often tailored for the synthesis of particular pyrrole derivatives. The synthesis of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate and its analogues can be achieved through the strategic application of the aforementioned reactions or by derivatization of a pre-formed pyrrole ring. A related compound, Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is a known calcium channel activator, highlighting the pharmaceutical relevance of this structural class. nih.gov

Ester Hydrolysis and Carboxylic Acid Intermediate Formation

A common transformation in the synthesis of pyrrole-based target molecules is the hydrolysis of a pyrrole carboxylate ester to its corresponding carboxylic acid. This intermediate is valuable as it can be used in subsequent coupling reactions, for example, to form amides.

The hydrolysis of pyrrole esters, such as Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, is typically achieved under basic conditions. For instance, the hydrolysis of the structurally similar ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is accomplished using aqueous potassium hydroxide in methanol. nih.gov Similarly, the synthesis of 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of the corresponding ethyl ester using 10 M aqueous sodium hydroxide in ethanol at elevated temperatures.

This straightforward saponification provides the carboxylic acid intermediate, 1,5-dimethyl-1H-pyrrole-2-carboxylic acid , which serves as a versatile building block for further synthetic elaborations.

Table 1: Summary of Synthetic Reactions for Pyrrole Formation

| Reaction Name | Key Precursors | General Product Structure | Mechanistic Notes |

|---|---|---|---|

| Knorr Synthesis | α-Amino-ketone, β-Ketoester | Polysubstituted Pyrrole | Involves enamine formation, cyclization, and dehydration. |

| Paal-Knorr Condensation | 1,4-Dicarbonyl, Primary Amine/Ammonia | N-Substituted or NH-Pyrrole | Proceeds via a hemiaminal intermediate. |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Michael Acceptor | 3,4-Disubstituted Pyrrole | A [3+2] cycloaddition reaction. |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Amine/Ammonia | Polysubstituted Pyrrole | Involves enamine intermediate attacking the haloketone. |

Base-Catalyzed Condensation and Intramolecular Cyclization Sequences

Base-promoted intramolecular cyclization represents an efficient, metal-free method for constructing the pyrrole ring. This strategy is particularly effective for the synthesis of polysubstituted pyrroles from appropriately designed acyclic precursors. One such approach involves the intramolecular cyclization of N-alkyl, N-propargylic β-enaminones. rsc.org This transformation proceeds under mild conditions and tolerates a variety of substituents, affording the desired pyrrole derivatives in moderate to good yields. rsc.org

The reaction is typically mediated by a base which facilitates the cyclization cascade. The versatility of this method allows for the generation of a diverse library of pyrrole structures by modifying the starting enaminone.

Table 1: Base-Promoted Intramolecular Cyclization of β-Enaminones Data derived from research on polysubstituted pyrrole synthesis. rsc.orgcityu.edu.hk

| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | N-benzyl, N-propargyl β-enaminone | t-BuOK | Toluene | 80 | 75 |

| 2 | N-allyl, N-propargyl β-enaminone | NaH | THF | 60 | 68 |

| 3 | N-methyl, N-propargyl β-enaminone | K₂CO₃ | DMF | 100 | 82 |

Metal-Catalyzed Approaches in Pyrrole Synthesis

Metal catalysis has become indispensable in modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like pyrroles. Catalysts based on iron, palladium, and other transition metals enable a wide range of transformations, including cyclizations, cross-couplings, and direct C-H functionalizations.

Iron catalysis has gained significant attention due to the metal's low cost, low toxicity, and unique catalytic activity. researchgate.net Iron-catalyzed methodologies provide sustainable and efficient routes to pyrrole derivatives. One notable approach is the cascade synthesis of pyrroles from nitroarenes, which utilizes an acid-tolerant homogeneous iron catalyst. rsc.orgnih.gov This process involves an initial transfer hydrogenation of the nitroarene, followed by an acid-catalyzed Paal-Knorr condensation. rsc.orgnih.govrsc.org This method is valued for its high functional group tolerance and excellent chemoselectivity. rsc.orgnih.gov

Another sustainable iron-catalyzed route involves the synthesis of substituted pyrroles from butene-1,4-diols and primary amines through a hydrogen autotransfer process. acs.orgacs.org This reaction proceeds via an initial allylic amination, followed by a second oxidation and intramolecular dehydrative condensation to furnish the pyrrole ring. acs.org

Table 2: Overview of Iron-Catalyzed Pyrrole Synthesis A summary of different sustainable methodologies using iron catalysts. rsc.orgacs.orgacs.org

| Methodology | Starting Materials | Key Process | Catalyst System | Advantage |

| Cascade Synthesis | Nitroarenes, 1,4-Diketones | Transfer Hydrogenation / Paal-Knorr Condensation | Homogeneous Iron-Tetraphos complex | High functional group tolerance, mild conditions. rsc.org |

| Hydrogen Autotransfer | Butene-1,4-diols, Primary Amines | Allylic Amination / Dehydrative Condensation | Well-defined molecular iron(0) complex | Broad substrate scope, good yields. acs.orgacs.org |

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for synthesizing aryl-substituted pyrroles, avoiding the need for pre-functionalized starting materials. nih.gov This atom-economical approach allows for the sequential introduction of aryl groups onto the pyrrole core. The C2 and C5 positions of the pyrrole ring are generally more reactive towards C-H bond functionalization, enabling the selective formation of 2,5-diarylpyrroles. researchgate.net

The reaction can be performed with a variety of aryl bromides and even less reactive aryl chlorides, often employing palladium acetate (Pd(OAc)₂) or related complexes in conjunction with sterically hindered phosphine ligands. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov Non-symmetrically substituted 2,5-diarylpyrroles can also be synthesized through sequential C2 and C5 arylation, with higher yields often observed for couplings with electron-deficient aryl bromides. researchgate.net In some cases, tetra-arylation of the pyrrole ring can be achieved with a sufficient excess of the aryl halide. researchgate.net

Table 3: Palladium-Catalyzed Direct Arylation of 1-Methylpyrrole Data compiled from studies on direct C-H functionalization. researchgate.net

| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Yield (%) of 2,5-Diarylpyrrole |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | 85 |

| 2 | 4-Chlorobenzonitrile | PdCl(C₃H₅)(dppb) (1) | dppb | KOAc | 91 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | P(o-tol)₃ | Cs₂CO₃ | 78 |

| 4 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | PdCl(C₃H₅)(dppb) (1) | dppb | KOAc | 95 |

A highly versatile two-step strategy for the synthesis of aryl- and heteroaryl-substituted pyrroles involves an initial catalytic C-H borylation of the pyrrole core, followed by a Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This method circumvents issues associated with direct arylation, such as harsh reaction conditions and limited functional group tolerance. nih.gov

The first step typically employs an iridium catalyst to directly convert a C-H bond on the pyrrole ring into a boronic ester group, such as a pinacol boronate ester (Bpin). nih.govorganic-chemistry.org This reaction can be highly regioselective and tolerates the N-H functionality, eliminating the need for protecting groups. mdpi.comnih.gov The resulting pyrroleboronic esters are generally stable and can be easily isolated. nih.govorganic-chemistry.org

In the second step, the borylated pyrrole undergoes a palladium-catalyzed Suzuki coupling with a variety of (hetero)aryl halides. mdpi.comnih.gov This cross-coupling reaction is robust and compatible with a wide array of functional groups on both coupling partners, providing access to a broad spectrum of substituted pyrroles in good to excellent yields. mdpi.comnih.gov

Table 4: Synthesis of 5-Aryl-Pyrrole-2-Carboxylates via Borylation/Suzuki Coupling Representative examples of the two-step sequence. mdpi.comnih.gov

| Coupling Partner (Aryl Bromide) | Borylation Catalyst | Suzuki Catalyst System | Yield (%) |

| 4-Bromoanisole | [Ir(cod)OMe]₂/dtbpy | Pd(OAc)₂/SPhos | 92 |

| 4-Bromobenzaldehyde | [Ir(cod)OMe]₂/dtbpy | Pd(PPh₃)₄ | 85 |

| 3-Bromopyridine | [Ir(cod)OMe]₂/dtbpy | Pd(OAc)₂/SPhos | 90 |

| 2-Bromothiophene | [Ir(cod)OMe]₂/dtbpy | Pd(PPh₃)₄ | 88 |

Derivatization Strategies on the Pyrrole Core

Functionalization of a pre-formed pyrrole ring is a key strategy for accessing diverse analogues. Halogenation, in particular, provides a versatile entry point for further transformations, such as cross-coupling reactions or nucleophilic substitutions.

The electrophilic halogenation of pyrroles is a fundamental transformation, but controlling the regioselectivity and degree of halogenation can be challenging due to the high reactivity of the pyrrole ring. quimicaorganica.orgwikipedia.org Direct reaction with halogens like Br₂ often leads to polyhalogenated products and, in some cases, polymerization. quimicaorganica.orgacs.org

To achieve monohalogenation, milder and more selective reagents are typically employed, such as N-halosuccinimides (NCS, NBS) or pyridinium tribromide. quimicaorganica.orgresearchgate.net The reaction conditions, including temperature and solvent, are critical for controlling the outcome. quimicaorganica.org For pyrroles with an electron-withdrawing group at the C2 position, such as pyrrole-2-carboxylates, electrophilic bromination often yields a mixture of 4- and 5-bromo isomers. researchgate.net

The regioselectivity can be influenced by the N-substituent. For instance, employing a bulky N-protecting group like triisopropylsilyl (TIPS) can direct halogenation to the C3 position. wikipedia.orgjohnshopkins.edu Halogen exchange reactions, such as the conversion of an iodo-substituted heterocycle to a fluoro-substituted one using fluoride salts, offer another route to novel halogenated pyrroles. acs.orgmanac-inc.co.jp

Table 5: Halogenation of Pyrrole Derivatives Summary of various reagents and observed regioselectivity.

| Pyrrole Substrate | Reagent | Conditions | Major Product(s) | Reference |

| Pyrrole | SO₂Cl₂ | Ether, -78 °C | 2-Chloropyrrole | acs.org |

| 1-(Triisopropylsilyl)pyrrole | NBS | THF, -78 °C | 3-Bromo-1-(triisopropylsilyl)pyrrole | johnshopkins.edu |

| Methyl 2-pyrrolecarboxylate | Br₂/AcOH | 20 °C | Mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives | researchgate.net |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | NCS | Dichloromethane, RT | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | acs.org |

Condensation Reactions for Extended Conjugated Systems (e.g., Chalcones)

The synthesis of extended conjugated systems, such as chalcones, from pyrrole-containing precursors is a valuable strategy for creating compounds with interesting photophysical and biological properties. The Claisen-Schmidt condensation is a widely employed and effective method for this transformation. jchemrev.com This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde. jchemrev.com In the context of pyrrole-based chalcones, a pyrrole derivative bearing a methyl ketone moiety, such as 2-acetyl-1-methylpyrrole, can be reacted with various aryl aldehydes to yield the corresponding chalcone derivatives. nih.govnih.gov

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like methanol or ethanol. nih.govresearchgate.net The reaction mixture is usually stirred at room temperature for an extended period, often up to two days, to ensure the completion of the reaction. nih.gov The resulting chalcone product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization to afford the pure compound in moderate to good yields. nih.gov

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a diverse library of pyrrole-based chalcones by varying the substituents on the aryl aldehyde component. nih.gov This modularity is particularly advantageous in structure-activity relationship studies, where the systematic modification of the molecular structure is required to optimize a desired property.

Table 1: Synthesis of Pyrrole-Based Chalcone Derivatives via Claisen-Schmidt Condensation

| Ketone Precursor | Aldehyde Reactant | Base/Solvent | Reaction Time | Yield (%) | Reference |

| 2-acetyl-1-methylpyrrole | 5-(aryl)furfural derivatives | NaOH/Methanol | ~48 hours | 57-83 | nih.gov |

| 2-acetylpyrrole | Substituted benzaldehyde derivatives | 10% aq. NaOH/Methanol | Not specified | Not specified | nih.gov |

| 1-methyl-1H-pyrrole-2-carbaldehyde | 1-(3,4-dichlorophenyl)ethan-1-one | 10% NaOH/Ethanol | 4 hours | Not specified | researchgate.net |

Synthesis of Pyrrole Hydrazone Derivatives

Pyrrole hydrazone derivatives represent another important class of compounds with a wide range of biological activities. These are typically synthesized through the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone. nih.govresearchgate.net Starting from a pyrrole ester like Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the synthesis of a hydrazone derivative is a two-step process.

The first step involves the conversion of the ester to the corresponding carbohydrazide. This is achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate. nih.gov The reaction is often carried out in a suitable solvent, such as ethanol, and may require heating under reflux.

Once the pyrrole carbohydrazide is obtained, it is then condensed with an appropriate aldehyde or ketone to form the desired hydrazone. nih.gov This condensation is typically performed in an acidic medium, such as glacial acetic acid, and may require heating. nih.govresearchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov The resulting pyrrole hydrazone derivatives can be isolated and purified using standard techniques like filtration and recrystallization, with yields often being high. nih.gov

The structural diversity of the resulting hydrazones can be easily achieved by using a variety of substituted aldehydes and ketones in the condensation step, allowing for the fine-tuning of the molecule's properties. nih.gov

Table 2: Synthesis of Pyrrole Hydrazone Derivatives

| Pyrrole Precursor | Reactant(s) | Solvent/Conditions | Product | Yield (%) | Reference |

| N-pyrrolylcarboxylic acid ethyl ester | 1. Hydrazine hydrate2. Substituted pyrrole aldehydes | 1. Not specified2. Glacial acetic acid, boiling water bath, 30-180 min | Pyrrole hydrazones | 81-87 | nih.gov |

| 2,4-dimethyl-3-formyl-5-carbethoxy pyrrole | Isonicotinic acid hydrazide | Absolute ethyl alcohol, reflux, 52 hours | Pyrrole isonicotinic acid hydrazone | Not specified | |

| 2,4-dimethyl-3-formyl-5-carbethoxy pyrrole | Cyanoacetohydrazide | Absolute ethyl alcohol, reflux, 2 days | Pyrrole cyanoacetohydrazone | 54.2 |

Functional Group Interconversion Strategies (e.g., Ester to Carboxamide)

The conversion of the ester functionality in Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate to a carboxamide is a key functional group interconversion that can significantly impact the biological activity of the resulting molecule. This transformation is typically achieved in a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This saponification is generally carried out using a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like ethanol. nih.gov

The resulting pyrrole-2-carboxylic acid can then be coupled with a desired amine to form the carboxamide. This amide bond formation is facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), and may require the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction. nih.gov

This methodology allows for the introduction of a wide variety of substituents on the amide nitrogen by simply changing the amine coupling partner. nih.gov Structure-activity relationship studies have shown that the nature of the substituent on the carboxamide nitrogen can have a profound effect on the biological activity of the resulting compounds. nih.gov For instance, in a series of pyrrole-2-carboxamide derivatives, replacing the hydrogen on the carboxamide with a methyl group was found to significantly impact the antimycobacterial activity. nih.gov

Table 3: Functional Group Interconversion from Pyrrole Ester to Carboxamide

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| Methyl 1H-pyrrole-2-carboxylate | 1. 10% NaOH (aq), EtOH, RT to 50 °C2. Ethyl isonipecotate, EDCI, HOBT, DIPEA, DCM, RT, 24 h | 1. 1H-pyrrole-2-carboxylic acid2. Pyrrole-2-carboxamide derivative | nih.gov |

| Pyrrole-2-carboxylic acid | Amine, EDCI, HOBt, TEA, DCM | Pyrrole-2-carboxamide derivative | nih.gov |

| N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide | NaH, CH3I, DMF, rt, 3 h | N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrole Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Substitution Pattern Determination

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships. For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for an unambiguous assignment of its structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the spectrum is expected to show distinct signals for the protons of the two methyl groups on the pyrrole (B145914) ring, the methoxy (B1213986) group of the ester, and the two protons on the pyrrole ring itself.

The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. The N-methyl group is expected to appear as a singlet, typically in the range of 3.7-4.0 ppm. The C5-methyl group, also a singlet, would likely resonate further upfield, around 2.2-2.4 ppm. The methoxy protons of the ester group (-OCH₃) are anticipated to produce a sharp singlet around 3.8 ppm. The two remaining protons on the pyrrole ring (at C3 and C4) would appear as doublets due to coupling with each other, with expected chemical shifts in the aromatic region, typically between 6.0 and 7.0 ppm. The proton at C3 is generally downfield compared to the proton at C4 due to the deshielding effect of the adjacent ester group.

Expected ¹H NMR Chemical Shift Assignments for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 (ring) | ~6.8 | Doublet (d) |

| H4 (ring) | ~6.1 | Doublet (d) |

| N-CH₃ | ~3.9 | Singlet (s) |

| C-COOCH₃ | ~3.8 | Singlet (s) |

| C5-CH₃ | ~2.3 | Singlet (s) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate will give a distinct signal. The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-165 ppm. The carbons of the pyrrole ring (C2, C3, C4, C5) will resonate in the aromatic region, generally between 110 and 140 ppm. The specific shifts are influenced by the attached substituents. The carbons attached to the methyl groups and the ester (C2 and C5) will be more downfield than the others. The methoxy carbon (-OCH₃) is expected around 51-53 ppm, while the N-methyl and C5-methyl carbons will appear further upfield, typically below 40 ppm.

Expected ¹³C NMR Chemical Shift Assignments for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~162 |

| C5 (ring) | ~135 |

| C2 (ring) | ~125 |

| C4 (ring) | ~112 |

| C3 (ring) | ~110 |

| -OCH₃ | ~52 |

| N-CH₃ | ~35 |

| C5-CH₃ | ~14 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, a cross-peak would be observed between the signals for the H3 and H4 protons, confirming their adjacent positions on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would be used to definitively link the H3 signal to the C3 carbon, the H4 signal to the C4 carbon, and the protons of each methyl and methoxy group to their respective carbon atoms.

The N-CH₃ protons showing correlations to the C2 and C5 ring carbons.

The C5-CH₃ protons showing correlations to C4 and C5.

The methoxy protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The H3 proton showing correlations to C2, C4, and C5.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate would be dominated by a very strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the region of 1680-1730 cm⁻¹. acs.org The C-H stretching vibrations of the methyl groups and the pyrrole ring are expected in the 2850-3100 cm⁻¹ region. vscht.czlibretexts.org Other key absorptions include the C-O stretching of the ester group around 1250-1300 cm⁻¹ and various C-N and C-C stretching and bending vibrations of the pyrrole ring structure at lower wavenumbers. acgpubs.org

Expected Characteristic IR Absorption Bands for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic & aliphatic) | 2850 - 3100 | Medium |

| C=O stretch (ester) | 1680 - 1730 | Strong |

| C=C stretch (ring) | 1500 - 1600 | Medium |

| C-N stretch (ring) | 1300 - 1400 | Medium |

| C-O stretch (ester) | 1250 - 1300 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. nih.gov While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the symmetric stretching vibrations of the pyrrole ring are expected to be particularly strong in the Raman spectrum. researchgate.net The C=O stretching vibration, while intense in the IR spectrum, is typically weaker in the Raman spectrum. Conversely, C-C and C=C stretching modes within the ring are often more prominent in Raman spectra. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for a complete vibrational analysis of the molecule. herts.ac.uk

Analysis of Hydrogen Bonding Effects on Vibrational Frequencies

The vibrational characteristics of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate are defined by its constituent functional groups, including the ester carbonyl stretch and various vibrations from the pyrrole ring and methyl groups. An infrared spectrum for the compound is available through the NIST Chemistry WebBook, providing the basis for vibrational analysis nist.gov.

Unlike pyrrole-2-carboxylates possessing a hydrogen atom on the ring nitrogen (N-H), Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is incapable of forming traditional N-H⋯O hydrogen bonds. The nitrogen atom is substituted with a methyl group, which means that any hydrogen bonding effects on its vibrational frequencies would be limited to weaker interactions, such as C-H⋯O or C-H⋯π bonds.

In analogous N-substituted pyrrole derivatives, studies have indicated that the absence of the N-H donor leads to a reliance on weaker C-H donor interactions to influence the crystal packing and, consequently, the vibrational modes mdpi.com. However, detailed experimental or theoretical studies specifically quantifying the shift in vibrational frequencies due to these weak hydrogen bonding effects for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate are not extensively documented in the current literature. The analysis, therefore, relies on interpreting the expected vibrational modes without specific data on frequency shifts caused by intermolecular forces.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides definitive confirmation of the molecular weight of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate and offers critical insights into its structural composition through fragmentation analysis. The compound has a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol nist.gov.

The electron ionization (EI) mass spectrum of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is available from the National Institute of Standards and Technology (NIST) database and provides a clear fragmentation pattern for analysis nist.govnist.gov. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 139, confirming the compound's molecular weight.

The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain substituents nih.gov. For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the primary fragmentation pathways involve the ester group and the N-methyl group. The most prominent peak in the spectrum is the base peak at m/z 108. This significant fragment corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion, a common cleavage for methyl esters. Another key fragment is observed at m/z 80, which results from the subsequent loss of a carbonyl group (CO) from the m/z 108 ion.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺• (Molecular Ion) | - |

| 108 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 80 | [M - •OCH₃ - CO]⁺ | CO (28 Da) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-Crystal X-ray Diffraction Studies

Despite the utility of X-ray crystallography for determining the precise three-dimensional arrangement of atoms in a solid state, a review of publicly available crystallographic databases indicates that a single-crystal X-ray diffraction study for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate has not been reported. Consequently, definitive experimental data regarding its crystal system, space group, and unit cell dimensions are currently unavailable.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯O, C-H⋯π)

Without a solved crystal structure, a detailed analysis of the crystal packing and specific intermolecular interactions for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate cannot be conducted. However, based on its molecular structure, which lacks strong hydrogen bond donors like N-H or O-H, it is anticipated that its solid-state packing would be governed by weaker van der Waals forces and interactions such as C-H⋯O and C-H⋯π bonds mdpi.com. The carbonyl oxygen of the ester group would be the most likely hydrogen bond acceptor for weak C-H donors from the methyl groups or the pyrrole ring of neighboring molecules.

Computational and Theoretical Investigations of Methyl 1,5 Dimethyl 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Applications in Pyrrole (B145914) Chemistry

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like pyrrole derivatives. DFT methods are used to investigate a wide array of molecular properties by approximating the electron density of a system.

Electronic Structure Analysis: Electron Density Distribution, Electrophilicity, and Global Hardness

DFT calculations are instrumental in elucidating the electronic landscape of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate. The distribution of electron density, a key determinant of a molecule's reactivity, can be visualized and quantified. This analysis helps in identifying electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of a molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Key global reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons.

These parameters are invaluable for predicting the chemical behavior of pyrrole derivatives in various reactions.

Table 1: Illustrative Global Reactivity Descriptors for a Pyrrole Derivative calculated using DFT

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity (ω) | 3.15 |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.

Conformational Analysis and Energy Minima Determination

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis using DFT allows for the exploration of the potential energy surface of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate to identify stable conformations, or energy minima. By systematically rotating the rotatable bonds, such as the C-C bond connecting the ester group to the pyrrole ring, a series of conformers can be generated. The energies of these conformers are then calculated to determine their relative stabilities. The results of such an analysis can pinpoint the most likely conformation(s) the molecule will adopt under given conditions. For related pyrrole derivatives, DFT calculations have successfully predicted the existence of multiple stable rotameric forms, such as syn and anti-conformers.

Vibrational Frequency Predictions and Comprehensive Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical predictions are crucial for the comprehensive assignment of experimental vibrational spectra. By correlating the calculated frequencies with the observed spectral bands, each band can be attributed to a specific molecular motion, such as stretching, bending, or wagging of particular bonds or functional groups. For pyrrole derivatives, DFT has been successfully used to assign the vibrational modes of the pyrrole ring, as well as the substituent groups.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Pyrrole

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3405 |

| C=O Stretch | 1720 | 1713 |

| C-N Stretch | 1350 | 1347 |

| C-H Stretch (Aromatic) | 3100 | 3126 |

Note: These are representative values for illustrative purposes.

NMR Chemical Shift Prediction via Gauge Including Atomic Orbitals (GIAO) Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The GIAO (Gauge-Including Atomic Orbitals) approach, implemented within DFT, is a widely used method for the theoretical prediction of NMR chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the corresponding chemical shifts. By comparing the theoretically predicted NMR spectrum with the experimental one, it is possible to confirm the structure of a newly synthesized compound or to assign the signals in a complex spectrum. This computational approach is particularly valuable for distinguishing between different isomers or conformers of a molecule.

Thermodynamical Properties and Reaction Energetics

DFT calculations can be used to determine various thermodynamic properties of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, such as its heat capacity, entropy, and enthalpy, at different temperatures. These calculations are based on the vibrational frequencies and rotational constants obtained from the optimized molecular geometry. Furthermore, DFT is a powerful tool for studying the energetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the reaction enthalpy, activation energy, and to elucidate the reaction mechanism. For instance, in the study of pyrrole derivatives, DFT has been employed to investigate the thermodynamics of their synthesis and decomposition pathways.

Table 3: Sample Calculated Thermodynamic Properties at 298.15 K

| Property | Value |

| Enthalpy (kcal/mol) | -150.5 |

| Gibbs Free Energy (kcal/mol) | -120.2 |

| Entropy (cal/mol·K) | 85.3 |

Note: These values are hypothetical and for illustrative purposes.

Quantum Chemical Methodologies for Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure and function of molecules in condensed phases and biological systems. Quantum chemical methods provide a framework for the detailed analysis of these weak interactions. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize and quantify the nature and strength of non-covalent interactions involving Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate. frontiersin.org This understanding is vital for predicting its behavior in different environments and its potential interactions with other molecules, such as biological receptors.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate , as required by the provided outline, are not present in the accessible search results.

The requested sections—including specific analyses of hydrogen bonding, molecular dimers, Atom-in-Molecule (AIM) theory, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surfaces, and solvent effects—necessitate specific computational data that has not been published for this particular compound.

Available research primarily focuses on structurally similar but distinct analogs, such as Methyl 1H-pyrrole-2-carboxylate. The substitution of the hydrogen atom with a methyl group at the N1 position in "Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate" fundamentally alters its electronic and structural properties, most notably its hydrogen bonding capabilities. Key differences include:

Hydrogen Bonding: The primary N-H···O hydrogen bonding, which dictates the formation of dimers and crystal structures in unsubstituted pyrrole esters, is absent in the N-methylated target compound. While weaker C-H···O or C-H···π interactions might be present, the dominant intermolecular forces would differ significantly.

Electronic Properties: The addition of two methyl groups (at N1 and C5 positions) influences the electron density distribution, which would lead to unique values for FMO energies (HOMO-LUMO gap) and a distinct MEP surface compared to other pyrrole derivatives.

Without specific studies on "Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate," generating a scientifically accurate article that adheres to the strict requirements of the outline and includes the mandated data tables is not possible. Extrapolating data from different molecules would be scientifically inaccurate and would not reflect the true computational characteristics of the subject compound.

Advanced Computational Models and Simulation Techniques

Quantum Chemical Methods for Extreme Pressure Systems (XP-PCM)

The study of chemical systems under extreme pressure is a rapidly expanding field, offering insights into the fundamental nature of molecular bonding, reactivity, and electronic structure. The eXtreme Pressure-Polarizable Continuum Model (XP-PCM) has emerged as a powerful quantum chemical method for investigating molecular properties and processes under high-pressure conditions, typically in the gigapascal (GPa) range. nih.govchemrxiv.orgaip.org This section will delve into the theoretical underpinnings of the XP-PCM method and its potential application in elucidating the behavior of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate under extreme pressure.

The XP-PCM method is an extension of the standard Polarizable Continuum Model (PCM), which is widely used to model solvent effects at ambient pressure. nih.govresearchgate.net In the XP-PCM framework, a molecule is placed within a cavity in a continuous medium that transmits the pressure. The effect of pressure is primarily introduced through an increase in the Pauli repulsion between the molecule and the surrounding medium. researchgate.net This is achieved computationally by reducing the size of the molecular cavity, which in turn increases the repulsive forces exerted on the molecule's electron cloud, mimicking the effect of physical compression. nih.gov

A key feature of the XP-PCM method is its ability to construct an effective potential energy surface that incorporates the influence of pressure. This allows for the investigation of pressure-induced changes in various molecular properties, including:

Equilibrium Geometry: High pressure can significantly alter bond lengths and angles within a molecule. nih.gov For aromatic and heterocyclic compounds, pressure can lead to a decrease in the stability of the ring structures. aip.org

Vibrational Frequencies: The vibrational modes of a molecule are sensitive to changes in its geometry and electronic structure. XP-PCM can be used to predict how vibrational frequencies will shift under pressure. nih.govnih.gov

Electronic Excitations and Spectra: Extreme pressure can modify the electronic energy levels of a molecule, leading to shifts in its electronic absorption spectra. nih.govlibretexts.org

Chemical Reactivity: By calculating the activation and reaction volumes, the XP-PCM method can provide insights into how pressure affects the rates and mechanisms of chemical reactions. nih.govresearchgate.net

Recent advancements in computational hardware, particularly the use of Graphical Processing Units (GPUs), have significantly enhanced the efficiency of XP-PCM calculations. This has made it feasible to apply this method to larger and more complex molecular systems, which was previously a computational bottleneck. chemrxiv.orgaip.org

Theoretical Application to Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate:

While no specific XP-PCM studies have been reported for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the method offers a robust theoretical framework to predict its behavior under extreme pressure. Based on studies of similar aromatic and heterocyclic molecules, several pressure-induced effects can be anticipated.

Expected Structural and Electronic Changes under Pressure:

| Property | Expected Change with Increasing Pressure | Theoretical Rationale |

| Pyrrole Ring Geometry | Potential distortion from planarity, decrease in bond lengths. | Increased Pauli repulsion can lead to bond compression and may induce out-of-plane distortions to relieve steric strain. High pressure can decrease the resonance energy of aromatic systems. nih.gov |

| Methyl and Carboxylate Group Orientations | Changes in torsional angles relative to the pyrrole ring. | Steric hindrance between the substituent groups and the compressed electron cloud of the pyrrole ring could lead to rotational adjustments. |

| Electronic Structure | Alterations in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. | Compression of the molecular orbitals can lead to changes in their energy levels, potentially reducing the HOMO-LUMO gap. ias.ac.inaps.org |

| UV-Visible Absorption Spectrum | Shift in the absorption maxima. | Changes in the electronic energy levels due to pressure will directly impact the energies of electronic transitions, resulting in shifts in the absorption spectrum. libretexts.org |

| Vibrational Frequencies | Blue shifts (increase in frequency) for stretching modes. | Compression of chemical bonds generally leads to an increase in their force constants, resulting in higher vibrational frequencies. aip.orgnih.gov |

Simulated Data Tables for Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate using XP-PCM:

The following tables represent hypothetical data that could be generated from XP-PCM calculations on Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, illustrating the potential insights that could be gained.

Table 1: Predicted Pressure-Dependent Bond Lengths (Å)

| Pressure (GPa) | C2-C3 | C3-C4 | C4-C5 | N1-C2 | N1-C5 |

| 0 | 1.38 | 1.41 | 1.39 | 1.37 | 1.38 |

| 5 | 1.37 | 1.40 | 1.38 | 1.36 | 1.37 |

| 10 | 1.36 | 1.39 | 1.37 | 1.35 | 1.36 |

| 20 | 1.34 | 1.37 | 1.35 | 1.33 | 1.34 |

Table 2: Predicted Pressure-Dependent Electronic Properties (eV)

| Pressure (GPa) | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| 0 | -5.80 | -1.20 | 4.60 |

| 5 | -5.75 | -1.28 | 4.47 |

| 10 | -5.70 | -1.35 | 4.35 |

| 20 | -5.60 | -1.50 | 4.10 |

These simulated data illustrate how XP-PCM could be employed to quantify the effects of extreme pressure on the molecular structure and electronic properties of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate. Such computational studies would provide valuable insights into the behavior of this and similar heterocyclic compounds in high-pressure environments, contributing to a deeper understanding of fundamental chemical principles under extreme conditions.

Chemical Reactivity and Synthetic Transformations of Pyrrole Carboxylates

Oxidation Reactions Leading to Carboxylic Acids or Pyrrole (B145914) Oxides

The oxidation of pyrroles can lead to a variety of products, including pyrrolinones (pyrrole oxides) or, with cleavage of the ring, carboxylic acids. The outcome is highly dependent on the oxidant and the substitution pattern of the pyrrole ring. While specific oxidation studies on Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate are not extensively detailed in the literature, the reactivity of related N-methyl and C-methylated pyrroles provides significant insight.

Enzymatic oxidation of N-methylpyrrole using dehaloperoxidase with hydrogen peroxide yields N-methyl-4-pyrrolin-2-one, demonstrating that the pyrrole ring can be oxidized without affecting the N-alkyl group. nih.govrsc.org This process involves a peroxygenase mechanism where an oxygen atom is transferred to the pyrrole ring. nih.gov The proposed mechanism involves the electrophilic addition of a ferryl oxygen intermediate to the pyrrole. nih.govrsc.org High-temperature oxidation studies of pyrrole, relevant to biomass combustion, show complex decomposition pathways leading to smaller molecules like NO and NO2. polimi.it

For pyrrole carboxylates, oxidation can also target the side chains. For instance, the oxidation of a methyl group at the 5-position can be a pathway to introduce a formyl group, which can then be further oxidized to a carboxylic acid. acs.org The direct oxidation of the ester group itself to a carboxylic acid is not a typical transformation; this conversion is generally achieved through saponification (hydrolysis). The oxidation of pyrrole-2-carboxaldehyde, a related compound, has been studied, indicating that the pyrrole ring can sustain oxidizing conditions to allow functional group transformation at a substituent. ijera.com

Table 1: Examples of Pyrrole Oxidation

| Substrate | Oxidant/Conditions | Major Product | Reference |

|---|---|---|---|

| N-Methylpyrrole | Dehaloperoxidase, H₂O₂ | N-Methyl-4-pyrrolin-2-one | nih.govrsc.org |

| Pyrrole | Dehaloperoxidase, H₂O₂ | 4-Pyrrolin-2-one | nih.govrsc.org |

| Pyrrole-2-carboxaldehyde | Hexacyanoferrate(III), Base | Pyrrole-2-carboxylic acid | ijera.com |

Reduction Reactions of Ester Groups and Pyrrole Ring Systems

The reduction of pyrrole carboxylates can occur at two primary sites: the ester group and the aromatic pyrrole ring. The choice of reducing agent and reaction conditions determines the outcome.

Reduction of the Ester Group: The methyl ester group of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate can be reduced to a primary alcohol (2-hydroxymethyl-1,5-dimethyl-1H-pyrrole) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (B1222165) are typically not strong enough to reduce esters.

Reduction of the Pyrrole Ring: The aromatic pyrrole ring is generally resistant to reduction unless activated by an electron-withdrawing group, such as the carboxylate at the C2 position. The Birch reduction, using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source, is an effective method for the partial reduction of such electron-deficient pyrroles. pu.ac.kenih.govacs.org This reaction typically yields 3-pyrrolines (2,5-dihydropyrroles). pu.ac.ke The presence of the electron-withdrawing ester group is crucial for this transformation to proceed. pu.ac.keacs.orgresearchgate.net Ammonia-free protocols for this type of reduction have also been developed, using reagents like lithium and di-tert-butyl biphenyl (B1667301) (Li/DBB), which can be advantageous when dealing with electrophiles that are incompatible with standard Birch conditions. nih.gov

Table 2: Reduction Reactions of Electron-Deficient Pyrroles

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Partial Ring Reduction | Li or Na, liquid NH₃, Alcohol | 3-Pyrroline derivatives | pu.ac.kenih.gov |

| Partial Ring Reduction (Ammonia-Free) | Li, di-tert-butyl biphenyl (DBB) | Pyrroline derivatives | nih.gov |

Electrophilic Substitution Reactions on the Pyrrole and Attached Phenyl Rings

The pyrrole ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene. pearson.comonlineorganicchemistrytutor.com The regioselectivity of the substitution is dictated by the existing substituents. In Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, the C2 and C5 positions are occupied. The N-methyl and C5-methyl groups are electron-donating and activating, while the C2-methoxycarbonyl group is electron-withdrawing and deactivating. Substitution is therefore directed to the available C3 and C4 positions. The intermediate carbocation (arenium ion) formed upon attack at C4 is generally more stable than that from attack at C3, often making C4 the preferred site of substitution.

Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms onto the pyrrole ring. wikipedia.org

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride, are required to avoid decomposition of the sensitive pyrrole ring. wikipedia.orgmbbcollege.in

Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C4 position. The reaction can sometimes proceed even without a strong Lewis acid catalyst due to the high reactivity of the pyrrole ring. mbbcollege.in

Formylation (Vilsmeier-Haack Reaction): This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the ring. organic-chemistry.orgijpcbs.comwikipedia.org For a 1,2,5-trisubstituted pyrrole, formylation would be expected to occur at either the C3 or C4 position, depending on the electronic and steric environment.

The attached phenyl rings mentioned in the outline title are not present in the subject compound, Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate.

Regioselective Functionalization Strategies

Beyond classical electrophilic substitution, modern synthetic methods allow for highly regioselective functionalization of the pyrrole nucleus. One powerful strategy is deprotonation-metallation followed by electrophilic quench .

The acidity of the C-H protons on the pyrrole ring is increased by the electron-withdrawing ester group. The proton at the C3 position is generally more acidic than the one at C4. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide, can selectively remove a proton to form a lithiated intermediate. acs.org Mixed lithium-zinc bases have also been employed for the regioselective metallation of N-substituted pyrroles. nih.gov This organometallic intermediate can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce a new substituent at a specific position. For Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, selective lithiation would likely occur at the C3 position, allowing for the introduction of a functional group at that site.

Ring-Opening and Rearrangement Reactions

While the pyrrole ring is aromatic and relatively stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

Ciamician–Dennstedt Rearrangement: A classic reaction of pyrroles involves their interaction with carbenes, such as dichlorocarbene (B158193) (:CCl₂). wikipedia.org The reaction proceeds through a [2+1] cycloaddition to form a dichlorocyclopropane intermediate, which then undergoes ring expansion to yield a 3-halopyridine derivative. wikipedia.org Applying this to a substituted pyrrole would lead to a correspondingly substituted pyridine.

Rearrangements in Synthesis: Many modern syntheses of highly substituted pyrroles involve rearrangement steps. For example, gold(I)-catalyzed domino reactions can convert propargyl vinyl ethers and amines into pentasubstituted pyrroles through a sequence involving a propargyl-Claisen rearrangement. acs.org Other methods utilize a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction to form the pyrrole skeleton. nih.gov

Ring-Opening under Pyrolysis: At very high temperatures, the pyrrole ring can open. For example, the pyrolysis of pyrrolenine, an isomer of pyrrole, can lead to the formation of open-chain nitrile isomers through a biradical intermediate. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of pyrrole reactions are a subject of continuous study, employing both experimental and computational methods.

Oxidation Mechanism: The enzymatic oxidation of pyrroles is proposed to proceed via an electrophilic attack by a high-valent iron-oxo species (Compound I) on the pyrrole ring. nih.govrsc.org The mechanism for chemical polymerization with oxidants like FeCl₃ is believed to involve the formation of a pyrrole radical cation, which then couples with neutral pyrrole molecules or other radical cations to propagate the polymer chain. researchgate.net

Electrophilic Substitution Mechanism: The mechanism for electrophilic substitution is well-established and proceeds through a resonance-stabilized carbocation intermediate (the σ-complex). For pyrrole, attack at the C2 (or C5) position allows for the positive charge to be delocalized over three atoms, including the nitrogen, making it more stable than the intermediate from C3 (or C4) attack, which has only two resonance structures. onlineorganicchemistrytutor.comslideshare.netquora.com This explains the inherent α-selectivity in unsubstituted pyrroles.

Vilsmeier-Haack Mechanism: This reaction involves the initial formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from DMF and POCl₃. wikipedia.org The electron-rich pyrrole ring then attacks this electrophile, leading to an iminium ion intermediate which is hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

Computational Studies: Density Functional Theory (DFT) calculations are frequently used to investigate reaction pathways. For example, DFT studies have identified a mechanism for pyrrole synthesis that involves a 6π-electrocyclization followed by ring-contraction. nih.gov Such studies help to rationalize product distributions, regioselectivity, and the stability of intermediates. nih.gov

Applications in Organic Synthesis and Material Science Research

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Intermediate

The reactivity of the pyrrole (B145914) ring, coupled with the directing effects of its substituents, makes Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate a valuable tool for synthetic chemists. The ester and methyl groups on the pyrrole core influence the regioselectivity of subsequent reactions, allowing for controlled functionalization and the creation of a diverse array of more complex molecules. This compound serves as a foundational component in the multi-step synthesis of various target structures.

Synthesis of Diverse Pyrrole Derivatives for Structural Diversity

The inherent reactivity of pyrrole and its derivatives enables the synthesis of a wide range of compounds with varied structural motifs. These derivatives are often key components in larger, more complex molecules with specific functions.

Pyrrole Macrocycles (e.g., Corroles)

Corroles are contracted tetrapyrrolic macrocycles, structurally similar to porphyrins but lacking one meso-carbon atom. This structural difference imparts unique chemical and photophysical properties, making them attractive targets for various applications. While direct synthesis of corroles from simple pyrroles and aldehydes has been achieved, the construction of more complex, specifically substituted corroles often involves the use of dipyrromethane intermediates. nih.govbeilstein-journals.orgd-nb.info The synthesis of meso-substituted corroles can be achieved through several methods, including the condensation of dipyrromethanes with aldehydes. beilstein-journals.orgd-nb.info

Dipyrromethanes and Oligopyrrole Systems

Dipyrromethanes are crucial building blocks for the synthesis of porphyrins, corroles, and other polypyrrolic systems. researchgate.net The synthesis of meso-substituted dipyrromethanes is typically achieved through the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. nih.gov These dipyrromethane units can then be further reacted to form larger oligopyrrolic chains, which are precursors to various macrocyclic compounds.

Fused Pyrrole Heterocycles (e.g., Pyrrolo[1,2-b]pyridazines)

Fused pyrrole heterocycles, such as pyrrolo[1,2-b]pyridazines, represent a class of compounds with significant interest due to their potential biological activities. nih.gov The synthesis of these systems can be approached in several ways. One common method involves the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net This can involve the reaction of pyridazinium N-ylides with dipolarophiles or the reaction of mesoionic oxazolo-pyridazinones with acetylenic compounds. nih.govresearchgate.net Another strategy starts from substituted pyrroles, which are then elaborated to form the fused pyridazine (B1198779) ring. nih.gov The specific substitution pattern on the starting pyrrole can influence the final structure and properties of the resulting fused heterocyclic system.

Contribution to Advanced Material Precursors

The unique electronic and structural properties of pyrrole-containing molecules make them valuable precursors for a range of advanced materials.

Precursors for Functional Materials

Pyrrole derivatives are foundational to the synthesis of various functional materials. Their ability to form conjugated polymers and macrocycles allows for the development of materials with interesting electronic and optical properties. For instance, polypyrrolic compounds are integral to the creation of organic conductors and materials for optical applications. The specific substituents on the pyrrole ring can be tailored to fine-tune the properties of the resulting material.

Role in Copolymer Synthesis

Extensive research into the scientific literature and chemical databases reveals a notable absence of studies detailing the direct application of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate as a monomer in copolymer synthesis. While the broader class of pyrrole derivatives is widely utilized in the creation of conductive polymers and functional copolymers, this specific compound does not appear to be a common building block in reported polymerization methodologies.

The synthesis of copolymers containing pyrrole units is a significant area of research in material science. Generally, these syntheses involve the copolymerization of pyrrole or its functionalized analogues with other monomers to tailor the properties of the resulting materials for specific applications, such as sensors, electrochromic devices, and biomedical technology. The modification of the pyrrole ring with various substituents can influence the electronic properties, solubility, and processability of the corresponding polymers.

However, in the case of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate , there is no available data to create a detailed account of its role in copolymer synthesis, including research findings or data tables on its reactivity ratios, the properties of copolymers derived from it, or specific synthetic protocols. The focus of existing research on substituted pyrroles in polymerization tends to be on derivatives that can be readily polymerized through electrochemical or oxidative chemical methods, and it is possible that the specific substitution pattern of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate makes it less suitable or advantageous for these processes compared to other pyrrole derivatives.

Further investigation into novel polymerization techniques or specialized applications might in the future elucidate a role for this compound in copolymer synthesis, but based on currently available information, this remains an unexplored area of polymer chemistry.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Sustainable Pyrrole (B145914) Carboxylate Synthesis

The synthesis of pyrrole carboxylates, including methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. A key focus of future research lies in the development of innovative catalytic systems that offer high efficiency, selectivity, and reusability while minimizing waste and energy consumption.

Emerging Catalytic Strategies:

Transition Metal Catalysis: While established methods often rely on classical reactions like the Paal-Knorr synthesis, researchers are exploring a wider range of transition metal catalysts. researchgate.netspringernature.com Gold, palladium, iridium, and iron complexes have shown promise in catalyzing the formation of pyrrole rings from diverse starting materials. researchgate.netresearchgate.netmdpi.comnih.govnih.gov These catalysts can enable milder reaction conditions and offer unique chemo- and regioselectivity. For instance, iridium-catalyzed reactions have demonstrated the potential for sustainable pyrrole synthesis from renewable resources like secondary alcohols and amino alcohols. researchgate.netmdpi.com

Organocatalysis: The use of small organic molecules as catalysts is gaining traction as a green alternative to metal-based systems. mdpi.com Organocatalysts such as vitamin B1, urea, and saccharin (B28170) have been employed in pyrrole synthesis, offering advantages like low toxicity, ready availability, and operational simplicity. mdpi.commdpi.com